molecular formula C17H23FN2O3 B2535122 tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate CAS No. 913634-42-1

tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate

Cat. No.: B2535122
CAS No.: 913634-42-1
M. Wt: 322.38
InChI Key: HPOQKPLYGBUYQW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H23FN2O3 It is a piperidine derivative that features a fluorobenzamido group and a tert-butyl ester

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzamido group can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and influences the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the fluorobenzamido group. This group imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 4-[(4-fluorobenzoyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-8-14(9-11-20)19-15(21)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOQKPLYGBUYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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